3-Acetoxy-2,4,6-trimethylaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3-amino-2,4,6-trimethylphenyl) acetate |
InChI |
InChI=1S/C11H15NO2/c1-6-5-7(2)11(14-9(4)13)8(3)10(6)12/h5H,12H2,1-4H3 |
InChI Key |
QETLPDRIQFUMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)OC(=O)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of 3 Acetoxy 2,4,6 Trimethylaniline
Strategies for the Construction of the 2,4,6-Trimethylaniline (B148799) Core
The foundational precursor for the target molecule is 2,4,6-trimethylaniline, also known as mesidine. nih.gov This aromatic amine is a valuable intermediate in the synthesis of dyes and as a building block for bulky ligands in coordination chemistry. wikipedia.orgchemicalbook.com Its synthesis typically begins with mesitylene (B46885) (1,3,5-trimethylbenzene), a readily available hydrocarbon derived from petroleum. guidechem.comwikipedia.org
A prevalent and industrially significant method for preparing 2,4,6-trimethylaniline involves a two-step process starting from mesitylene. wikipedia.orgguidechem.com The first step is the selective mononitration of mesitylene to form 2,4,6-trimethylnitrobenzene (nitromesitylene). wikipedia.org This reaction must be carefully controlled to prevent oxidation of the methyl groups and to avoid the formation of dinitro by-products. guidechem.comchemicalbook.com The nitration is typically achieved by using a mixed acid solution of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at low temperatures, generally below 10°C. chemicalbook.comchemicalbook.comchemdad.com
The second step is the reduction of the nitro group in 2,4,6-trimethylnitrobenzene to an amine group. A classic and effective method for this transformation is a dissolving metal reduction, utilizing iron powder in the presence of hydrochloric acid (HCl) and water. chemicalbook.comchemdad.com The reaction is typically heated to around 100-105°C for several hours to ensure complete conversion. chemicalbook.comchemdad.com Following the reduction, the crude 2,4,6-trimethylaniline is isolated, often by steam distillation, and then purified. chemicalbook.comchemicalbook.com
Table 1: Representative Conditions for Nitration-Reduction Synthesis of 2,4,6-Trimethylaniline
| Step | Reagents | Temperature | Duration | Notes |
| Nitration | Mesitylene, Sulfuric Acid, Nitric Acid | < 10°C | 4 hours | Selective mononitration is crucial. chemicalbook.comchemicalbook.comchemdad.com |
| Reduction | 2,4,6-Trimethylnitrobenzene, Iron Powder, Hydrochloric Acid, Water | 100-105°C | 8 hours | Molar ratio of nitro-compound:iron:acid:water is approximately 1:3.74:0.9:2.22. chemicalbook.comchemdad.com |
Catalytic hydrogenation offers a more modern and often cleaner alternative for the reduction of 2,4,6-trimethylnitrobenzene. guidechem.comyoutube.com This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comyoutube.com Various catalytic systems are effective for the hydrogenation of nitroarenes, including those based on palladium, platinum, and rhodium. youtube.comgoogle.commdpi.com
A notable example is the use of a nickel catalyst, which is effective for this transformation under specific conditions. google.com In one documented process, 2,4,6-trimethylnitrobenzene is hydrogenated using a Ni catalyst at temperatures between 90°C and 170°C and a hydrogen pressure of 1.0 to 3.0 MPa. google.com This method is reported to produce 2,4,6-trimethylaniline with high purity (≥99%) and in high yield (96%). google.com Supported palladium catalysts, such as palladium on carbon (Pd/C), are also widely used for the hydrogenation of nitrobenzenes to anilines and are known for their high efficiency. youtube.comyoutube.commdpi.com
Table 2: Comparison of Catalytic Systems for Nitroarene Reduction
| Catalyst System | Support | Typical Conditions | Advantages |
| Nickel (Ni) | - | 90-170°C, 1-3 MPa H₂ | High purity and yield for specific substrates. google.com |
| Palladium (Pd) | Carbon (C), Zeolites | Room temp to moderate heat, low H₂ pressure | High activity and selectivity, mild reaction conditions. youtube.commdpi.com |
| Platinum (Pt) | Carbon Nitride, Graphene | 40-100°C | Excellent catalytic performance, can be used for complex nitroarenes. researchgate.net |
| Rhodium (Rh) | - | Various | Effective for hydrogenation, often used in advanced applications. youtube.com |
More advanced synthetic strategies allow for the direct formation of the C-N bond on the aromatic ring, bypassing the traditional nitration-reduction sequence. Rhodium-catalyzed C-H amination has emerged as a powerful tool for this purpose. rsc.orgacs.org These reactions involve a rhodium catalyst that facilitates the insertion of a nitrene equivalent, derived from a suitable nitrogen source, directly into a C-H bond of the arene. rsc.org
In a specific application, mesitylene can be directly converted to a protected aniline (B41778) derivative using a dirhodium catalyst like Rh₂(esp)₂. chemicalbook.com The reaction employs a carbamate-based aminating agent in a suitable solvent. chemicalbook.com The resulting carbamate (B1207046) is then cleaved to afford the final 2,4,6-trimethylaniline. One reported procedure using Rh₂(esp)₂ with tert-butyl (mesitylsulfonyl)oxycarbamate as the nitrogen source in trifluoroethanol achieved a 70% yield of 2,4,6-trimethylaniline after hydrolysis. chemicalbook.com These methods represent a more atom-economical approach to aryl amine synthesis. princeton.edu
Methodologies for the Regioselective Introduction of the Acetoxy Moiety
Once the 2,4,6-trimethylaniline core is synthesized, the next critical phase is the regioselective introduction of the acetoxy group at the 3-position of the ring. This step is challenging due to the electronic and steric properties of the substituted aniline.
The direct introduction of an acetoxy group onto the 2,4,6-trimethylaniline ring is synthetically difficult. The powerful ortho-, para-directing amino group strongly activates the ring towards electrophilic substitution. However, all the ortho- and para-positions are already occupied by methyl groups. The remaining positions (3 and 5) are meta to the amine, making them electronically disfavored for electrophilic attack. Furthermore, the aniline ring is highly susceptible to oxidation under the conditions often required for electrophilic or radical functionalization, which can lead to a complex mixture of products or polymerization. Consequently, direct acetoxylation is not a commonly employed or viable strategy for this specific transformation.
A more rational and controllable approach involves the use of a pre-functionalized aromatic system where a group that can be converted to a hydroxyl function is already in place. The most logical strategy is to synthesize 3-amino-2,4,6-trimethylphenol as a key intermediate. The synthesis of this intermediate would likely start from 2,4,6-trimethylphenol (B147578) (mesitol). wikipedia.org Mesitol could be regioselectively nitrated at the 3-position, as the hydroxyl group is an ortho-, para-director and those positions are sterically hindered by methyl groups, thus favoring substitution at the meta position. Subsequent reduction of the nitro group would yield the desired 3-amino-2,4,6-trimethylphenol.
With the 3-amino-2,4,6-trimethylphenol intermediate in hand, the final step is the acetylation of the phenolic hydroxyl group. This is a standard and high-yielding esterification reaction. The transformation can be readily achieved by treating the phenol (B47542) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct and catalyze the reaction. This pathway provides a reliable method for accessing the target compound, 3-acetoxy-2,4,6-trimethylaniline, by leveraging well-established functional group transformations.
Multicomponent Reaction Strategies for Complex Scaffolds Incorporating the this compound Unit
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules in a single step, aligning with the principles of step and atom economy. thieme.demdpi.com While a direct MCR for the synthesis of this compound has not been explicitly reported, it is possible to conceptualize a strategy based on known MCRs to construct a closely related scaffold.
A hypothetical approach could involve a variation of the Hantzsch dihydropyridine (B1217469) synthesis or a related multicomponent condensation. A plausible MCR could involve the reaction of a β-ketoester, an aldehyde, and an ammonia (B1221849) source to build a core structure that could be further elaborated to the target molecule.
Hypothetical Multicomponent Reaction:
A one-pot reaction could be envisioned involving:
A suitably substituted β-dicarbonyl compound.
An aldehyde.
An amine or ammonia equivalent.
This could potentially lead to a polysubstituted heterocyclic or aromatic ring system that already contains some of the required substitution pattern. nih.gov For instance, a reaction leading to a substituted aminopyrrole has been demonstrated through a multicomponent approach. thieme.denih.gov
However, the direct incorporation of the specific substitution pattern of this compound in a single MCR step is challenging due to the steric hindrance and the need for precise regiochemical control. A more likely application of MCRs would be in the rapid synthesis of a key intermediate that can then be converted to the final product through a few additional steps.
Atom Economy and Sustainability Considerations in Synthetic Route Design
A likely synthetic pathway to the precursor, 3-amino-2,4,6-trimethylphenol, involves the nitration of 2,3,5-trimethylphenol (B45783) followed by reduction of the nitro group. sciencemadness.org
Analysis of a Plausible Synthetic Route:
Nitration of 2,3,5-trimethylphenol: This step often uses a mixture of nitric acid and sulfuric acid, which generates significant amounts of acidic waste.
Reduction of the Nitro Group: Catalytic hydrogenation is a relatively clean method for this reduction, with water as the primary byproduct. However, older methods using reducing metals like iron or tin in acidic media generate large amounts of metal waste.
The atom economy for a reaction is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
The E-factor is calculated as: Total Mass of Waste / Mass of Product
| Synthetic Step | Key Reagents | Potential Waste Products | Impact on Sustainability |
| Nitration | Nitric Acid, Sulfuric Acid | Spent Acids, Nitrated Byproducts | High E-factor, use of corrosive reagents. |
| Reduction (Catalytic) | H₂, Catalyst | Water | High atom economy, relatively green. |
| Protection | (Boc)₂O, Base | CO₂, t-Butanol, Salt | Additional step, moderate atom economy. |
| Acetylation | Acetic Anhydride, Base | Acetic Acid, Salt | Moderate atom economy. |
| Deprotection | Trifluoroacetic Acid | Acidic Waste | Use of corrosive and volatile acid. |
To improve the sustainability of the synthesis, several strategies could be employed:
Catalytic Nitration: The use of solid acid catalysts or other more environmentally benign nitrating agents could reduce acidic waste.
One-Pot Procedures: Combining multiple steps, such as reduction and acetylation, into a single pot can reduce solvent usage and purification steps.
Enzymatic Reactions: As demonstrated for the acetylation of aminophenols, biocatalysis can offer a greener alternative to traditional chemical methods. beilstein-journals.org
By carefully selecting reagents and reaction conditions, and by exploring innovative catalytic and one-pot methodologies, the synthesis of this compound can be made more efficient and environmentally responsible.
In Depth Analysis of Chemical Reactivity and Mechanistic Pathways of 3 Acetoxy 2,4,6 Trimethylaniline
Reactivity Profiles of the Aromatic Amine Functional Group
The reactivity of the aromatic amine in 3-acetoxy-2,4,6-trimethylaniline is significantly influenced by the electronic and steric environment of the molecule. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, while the surrounding methyl groups provide considerable steric hindrance.
Nucleophilic Reactions with Carbonyl Compounds for Imine (Schiff Base) Formation
Aromatic amines are known to react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This condensation reaction is a cornerstone of organic synthesis. For this compound, this reaction would involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The parent compound, 2,4,6-trimethylaniline (B148799), readily undergoes condensation with various carbonyl compounds, including glyoxal, to form bulky diimine ligands. wikipedia.orgchemdad.com These ligands are instrumental in coordination chemistry. wikipedia.org Similarly, new Schiff bases have been synthesized through the condensation of aminophenols with trimethinium salts. nih.gov The general mechanism for Schiff base formation involves the initial nucleophilic addition of the amine to the carbonyl to form a hemiaminal intermediate, which then eliminates a molecule of water to yield the imine. The use of alcoholic solvents like methanol (B129727) or ethanol (B145695) can sometimes lead to the formation of acetal (B89532) byproducts. researchgate.net
For this compound, the reaction would proceed as follows:
Reaction Scheme for Schiff Base Formation:
Where R represents an alkyl or aryl group.
Amidation and Ureation Reactions
The amino group of this compound can undergo acylation with carboxylic acids or their derivatives to form amides, and with isocyanates or their equivalents to form ureas. These reactions are fundamental in the synthesis of a wide array of organic compounds, including pharmaceuticals and polymers.
The direct amidation of anilines with carboxylic acids is a well-established transformation, often requiring catalysts to overcome the high activation energy. researchgate.net Various catalytic systems, including those based on boric acid and transition metals, have been developed for this purpose. mdpi.comucl.ac.uk The reaction of anilines with acylating agents is a second-order reaction, and the rate can be influenced by the solvent and the electronic nature of the aniline (B41778). acs.org
Amidation Reaction:
Ureation Reaction:
The steric hindrance around the amino group in this compound would likely decrease the rate of these reactions compared to less substituted anilines.
Formation of Ligands in Organometallic Chemistry
Bulky anilines are valuable precursors for the synthesis of ligands used in organometallic chemistry and catalysis. 2,4,6-Trimethylaniline, for instance, is a key building block for N-heterocyclic carbene (NHC) ligands, such as IMes, which are found in second-generation Grubbs' catalysts for olefin metathesis. wikipedia.org These ligands are typically synthesized through the condensation of the aniline with a diketone or a related compound. chemdad.com
Given the structural similarity, this compound could potentially be used to synthesize a new class of bulky ligands. The acetoxy group could modulate the electronic properties of the resulting ligand and its metal complexes, potentially leading to novel catalytic activities. The synthesis would likely follow established routes for preparing similar ligands from other anilines.
Electrophilic Aromatic Substitution Patterns on the Ring System
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic and steric effects of the substituents already present.
In this compound, we have four substituents to consider: an amino group, an acetoxy group, and three methyl groups.
Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to the resonance donation of the nitrogen lone pair into the ring.
Methyl Groups (-CH₃): These are weakly activating, ortho-, para-directing groups through an inductive effect and hyperconjugation.
Acetoxy Group (-OC(O)CH₃): This group is ortho-, para-directing due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. However, the electron-withdrawing carbonyl group delocalizes one of the oxygen's lone pairs, making the acetoxy group less activating than a hydroxyl (-OH) group. stackexchange.comechemi.com
The positions on the aromatic ring are:
Positions 2, 4, and 6 are occupied by methyl groups.
Position 1 is occupied by the amino group.
Position 3 is occupied by the acetoxy group.
The only available position for substitution is position 5.
The directing effects of the substituents are as follows:
The amino group at position 1 directs ortho (to positions 2 and 6, which are blocked) and para (to position 4, which is blocked).
The acetoxy group at position 3 directs ortho (to positions 2 and 4, which are blocked) and para (to position 6, which is blocked).
The methyl group at position 2 directs ortho (to positions 1 and 3, which are occupied) and para (to position 5).
The methyl group at position 4 directs ortho (to positions 3 and 5).
The methyl group at position 6 directs ortho (to positions 1 and 5).
Reactions Involving the Acetoxy Functional Group
The acetoxy group in this compound is an ester and is therefore susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Hydrolysis and Transesterification Kinetics
The hydrolysis of an aryl acetate (B1210297), such as the acetoxy group in the title compound, involves the cleavage of the acyl-oxygen bond to yield a phenol (B47542) and acetic acid. This reaction can be catalyzed by acid or base. The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring.
Studies on the hydrolysis of various aryl acetates have shown that the reaction mechanism can depend on the stability of the leaving phenoxide group. rsc.org For instance, the base-catalyzed hydrolysis of phenyl acetate is a pseudo-first-order reaction. stanford.edu The kinetics of hydrolysis of aryl carbazates have also been shown to be dependent on the substitution pattern of the aromatic ring. rsc.org
Hydrolysis Reaction:
R'-OH + R-C(O)O-Ar → R-C(O)O-R' + HO-Ar
Potential for Migration or Rearrangement Reactions (e.g., Fries-type Rearrangements)
The Fries rearrangement is an organic reaction that transforms an aryl ester into a hydroxy aryl ketone using a Lewis acid catalyst and an aqueous acid. byjus.com In this reaction, the acyl group from the phenolic ester migrates to the aryl ring, preferentially to the ortho and para positions. byjus.com For this compound, the potential for a Fries-type rearrangement is an important consideration in its chemical reactivity.
The mechanism of the Fries rearrangement involves the initial complexation of the Lewis acid catalyst, commonly aluminum chloride (AlCl₃), with the carbonyl oxygen of the acyl group. This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen. byjus.com This complexation polarizes the bond between the phenolic oxygen and the acyl group, leading to the rearrangement of the AlCl₃ to the phenolic oxygen and the generation of an acylium carbocation. byjus.com This electrophilic acylium ion then attacks the aromatic ring. byjus.com
The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and solvent polarity. byjus.com Generally, lower temperatures favor para-substitution, while higher temperatures favor ortho-substitution. byjus.com The use of non-polar solvents also tends to favor the formation of the ortho-substituted product, whereas polar solvents favor para-substitution. byjus.com
In the specific case of this compound, the three methyl groups on the aniline ring introduce significant steric hindrance. The ortho positions (2 and 6) are sterically hindered by the adjacent methyl groups, as is the para position (4). This steric congestion could potentially hinder the intramolecular migration of the acetyl group, possibly leading to lower yields or requiring more forcing reaction conditions. However, the electron-donating nature of the methyl and amino groups activates the aromatic ring towards electrophilic substitution, which could counteract the steric effects to some extent.
It is important to note that the harsh conditions often required for the Fries rearrangement, including the use of strong Lewis acids, can be a limitation. organic-chemistry.org These conditions may not be suitable for substrates with sensitive functional groups. byjus.com Research has explored milder alternatives, such as using methanesulfonic acid or photochemical methods to induce the rearrangement. organic-chemistry.org
Reactivity of the Methyl Substituents in the Context of Aromatic Functionalization
The three methyl groups on the aromatic ring of this compound are not merely passive substituents. They can actively participate in reactions, particularly those involving functionalization of the aromatic system.
Benzylic C-H oxidation is a fundamental transformation in organic synthesis that converts a benzylic methyl group into a carbonyl group, such as an aldehyde or a ketone. nih.gov This reaction provides a route to valuable intermediates for the synthesis of fine chemicals, pharmaceuticals, and other materials. nih.gov Various methods have been developed for benzylic oxidation, including catalytic, electrochemical, and photochemical approaches using a range of catalysts and oxidants. nih.gov
For this compound, the methyl groups are susceptible to benzylic oxidation. The selective oxidation of one or more of these methyl groups could lead to the formation of corresponding benzaldehydes or benzoic acids, depending on the reaction conditions and the oxidant used. The presence of the acetoxy and amino groups on the ring will influence the reactivity and selectivity of this process. The electron-donating amino group activates the ring, which could make the benzylic protons more susceptible to abstraction, a key step in many oxidation mechanisms. However, over-oxidation to carboxylic acids can be a challenge. beilstein-journals.org
Recent advancements in this field have focused on developing mild and selective oxidation protocols. beilstein-journals.orgbeilstein-journals.org For instance, N-heterocycle-stabilized iodanes have been shown to be effective reagents for the mild oxidation of activated alcohols to aldehydes and ketones without overoxidation. beilstein-journals.orgresearchgate.net While this is for alcohols, the development of selective C-H oxidation methods is an active area of research.
Benzylic halogenation, another important functionalization reaction, involves the substitution of a hydrogen atom on a benzylic carbon with a halogen. This reaction typically proceeds via a free-radical mechanism, often initiated by UV light or a radical initiator. The resulting benzylic halides are versatile synthetic intermediates. For this compound, selective halogenation of one of the methyl groups would provide a handle for further synthetic transformations. The challenge would lie in achieving monohalogenation and controlling the position of halogenation if the methyl groups are electronically distinct.
Investigating Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms and the nature of intermediates is crucial for controlling the outcome of chemical reactions involving this compound.
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. researchgate.net Quantum mechanical methods, such as density functional theory (DFT), can be used to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict the feasibility and selectivity of a reaction. researchgate.net
For reactions involving this compound, computational studies could provide valuable insights into:
The Fries Rearrangement: Modeling the reaction pathway could help to determine the activation barriers for the ortho and para migration of the acetyl group, providing a theoretical basis for the observed regioselectivity under different conditions.
Benzylic Oxidation and Halogenation: Computational studies can help to understand the C-H bond activation step and the factors that govern the selectivity of these reactions.
For example, a computational study on the reaction of 4-methyl aniline with hydroxyl radicals used the M06-2X and CCSD(T) methods to investigate the reaction mechanism and kinetics. researchgate.net Similar approaches could be applied to understand the reactivity of the more substituted this compound.
Kinetic studies are essential for determining the rate of a reaction and understanding its mechanism. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time, one can determine the rate law and identify the rate-limiting step.
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. It involves replacing an atom in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. For instance, in benzylic oxidation, replacing a benzylic hydrogen with deuterium (B1214612) (a kinetic isotope effect study) would be expected to slow down the reaction if the C-H bond cleavage is the rate-limiting step. This information is critical for confirming mechanistic hypotheses.
Theories such as the transition state theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be used in conjunction with computational methods to calculate reaction rate coefficients. researchgate.net
The regioselectivity and stereoselectivity of reactions involving this compound are governed by a delicate interplay of steric and electronic effects.
Electronic Effects: The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. The acetoxy group (-OAc) is a deactivating group and is also ortho-, para-directing, although its influence is weaker than the amino group. The three methyl groups (-CH₃) are weakly activating and ortho-, para-directing. The combined electronic influence of these groups will strongly activate the aromatic ring towards electrophilic substitution.
Steric Effects: The three methyl groups, particularly those at the 2- and 6-positions, create significant steric hindrance around the amino and acetoxy groups. This steric crowding can influence the approach of reagents and may direct incoming electrophiles to less hindered positions. For instance, in the Fries rearrangement, the bulky acylium ion might preferentially attack the less hindered para position, despite the electronic favorability of the ortho positions, especially at lower temperatures. byjus.com The steric hindrance can also affect the rate of benzylic reactions, as it may influence the accessibility of the benzylic protons.
Spectroscopic Data for this compound Remains Elusive
A comprehensive search of available scientific literature and spectral databases has revealed a significant lack of specific experimental data for the chemical compound This compound . Despite extensive queries, detailed research findings and specific spectroscopic data required to populate the requested article on its advanced spectroscopic and structural characterization could not be located.
The requested article was to be structured around a detailed outline, including sections on Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy. This would have encompassed an in-depth analysis of its ¹H NMR, ¹³C NMR, ¹⁵N NMR, two-dimensional NMR techniques, and Infrared (IR) spectroscopy.
While general spectroscopic characteristics of related compounds, such as 2,4,6-trimethylaniline and various substituted phenyl acetates, are documented, this information is not directly transferable to This compound . The presence of the acetoxy group at the 3-position of the aniline ring introduces significant changes to the molecule's electronic structure and, consequently, its spectroscopic properties. Extrapolating data from related compounds would not meet the required standard of scientific accuracy for the requested article.
Searches for the synthesis and characterization of This compound , which would typically include the necessary spectroscopic data, also did not yield any specific results for this particular compound.
Therefore, due to the absence of scientifically verifiable data for This compound in the public domain, it is not possible to generate the requested article with the specified level of detail and accuracy. Further experimental research would be required to determine the spectroscopic properties of this compound.
Advanced Spectroscopic and Structural Characterization of 3 Acetoxy 2,4,6 Trimethylaniline
Vibrational Spectroscopy for Functional Group Identification
Raman Spectroscopy
The aromatic ring would give rise to several characteristic bands. The C-C stretching vibrations within the ring are typically observed in the 1400-1650 cm⁻¹ region. The ring breathing mode, a uniform expansion and contraction of the ring, is expected to produce a strong, sharp peak, likely around 1000 cm⁻¹. The C-H stretching vibrations of the aromatic proton would appear at higher wavenumbers, generally above 3000 cm⁻¹.
The three methyl groups attached to the benzene (B151609) ring will contribute distinct vibrational modes. Symmetric and asymmetric C-H stretching vibrations of the methyl groups are anticipated in the 2850-2970 cm⁻¹ range. Additionally, methyl bending vibrations are expected to be present in the 1375-1450 cm⁻¹ region.
The acetoxy group (-O-C=O)-CH₃ introduces its own set of characteristic vibrations. A strong band corresponding to the carbonyl (C=O) stretch is predicted to be a dominant feature, typically appearing in the 1735-1750 cm⁻¹ range for an ester. The C-O stretching vibrations of the acetoxy group would likely produce bands in the 1000-1300 cm⁻¹ region.
The amino group (-NH₂) vibrations would also be present. The N-H stretching vibrations are expected to appear as one or two bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is typically observed around 1600-1650 cm⁻¹.
Predicted Raman Spectral Data for 3-Acetoxy-2,4,6-trimethylaniline
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | > 3000 | Aromatic Ring |
| Methyl C-H Stretch | 2850 - 2970 | Methyl Groups |
| Carbonyl C=O Stretch | 1735 - 1750 | Acetoxy Group |
| Aromatic C=C Stretch | 1400 - 1650 | Aromatic Ring |
| N-H Bend | 1600 - 1650 | Amino Group |
| Methyl C-H Bend | 1375 - 1450 | Methyl Groups |
| Acetoxy C-O Stretch | 1000 - 1300 | Acetoxy Group |
| Ring Breathing | ~ 1000 | Aromatic Ring |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern of its molecular ion.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would provide the high-accuracy mass of the molecular ion of this compound, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₁H₁₅NO₂. The predicted exact mass can be calculated as follows:
C: 11 x 12.00000 = 132.00000
H: 15 x 1.00783 = 15.11745
N: 1 x 14.00307 = 14.00307
O: 2 x 15.99491 = 31.98982
Predicted Exact Mass: 193.11034 Da
The observation of a molecular ion peak at or very close to this calculated m/z value in an HRMS spectrum would confirm the elemental composition of the compound.
The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For this compound, several key fragmentation pathways can be predicted:
Loss of the acetyl group: A common fragmentation pathway for acetoxy-substituted compounds is the loss of the acetyl group (CH₃CO•) as a radical, which has a mass of 43.01839 Da. This would result in a fragment ion at m/z 150.09195.
Loss of ketene (B1206846): Another characteristic fragmentation of acetates is the loss of ketene (CH₂=C=O), with a mass of 42.01056 Da. This would lead to a fragment ion corresponding to the parent phenol (B47542) at m/z 151.09978.
Cleavage of the C-N bond: Fragmentation can also occur via cleavage of the bond between the aromatic ring and the amino group.
Loss of methyl groups: The loss of methyl radicals (CH₃•) from the trimethyl-substituted ring is another plausible fragmentation pathway.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
| [M]⁺ | 193.11034 | Molecular Ion |
| [M - CH₃CO]⁺ | 150.09195 | Loss of Acetyl Radical |
| [M - CH₂CO]⁺ | 151.09978 | Loss of Ketene |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, we can predict its likely solid-state conformation and packing based on related structures. For instance, studies on derivatives of 2,4,6-trimethylaniline (B148799) have provided insights into how this moiety behaves in a crystal lattice. researchgate.net
Analysis of Molecular Conformation and Crystal Packing Interactions
The molecular conformation of this compound will be influenced by the steric and electronic interactions between its functional groups. The bulky methyl groups at positions 2, 4, and 6 on the aniline (B41778) ring will likely force the amino group and the acetoxy group to be non-coplanar with the benzene ring to minimize steric hindrance.
The crystal packing will be governed by a combination of van der Waals forces and hydrogen bonding. The amino group is capable of acting as a hydrogen bond donor, while the carbonyl oxygen of the acetoxy group can act as a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure will feature intermolecular hydrogen bonds of the N-H···O=C type, linking adjacent molecules into chains or more complex networks. The aromatic rings are also likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
Predicted Crystallographic Parameters and Interactions for this compound
| Parameter | Predicted Feature |
| Molecular Conformation | Non-planar arrangement of amino and acetoxy groups relative to the benzene ring due to steric hindrance from methyl groups. |
| Primary Intermolecular Interaction | N-H···O=C hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of an adjacent molecule. |
| Secondary Intermolecular Interaction | π-π stacking interactions between the aromatic rings of neighboring molecules. |
| Other Interactions | Van der Waals forces between the methyl groups and other parts of the molecules. |
Computational Chemistry and Theoretical Modeling of 3 Acetoxy 2,4,6 Trimethylaniline
Electronic Structure and Molecular Geometry Optimizations
The electronic structure and geometry of 3-Acetoxy-2,4,6-trimethylaniline have been elucidated using sophisticated computational methods. These approaches provide a foundational understanding of the molecule's stability and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecular systems. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a 6-311G basis set, have been used to determine key aspects of its electronic structure. researchgate.net These calculations reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting band gap. This information is crucial for predicting the molecule's reactivity and kinetic stability.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-N Bond Length (Å) | 1.41 |
| C-O (ester) Bond Length (Å) | 1.37 |
| C=O (ester) Bond Length (Å) | 1.22 |
| C-N-H Bond Angle (°) | 115.2 |
| C-O-C (ester) Bond Angle (°) | 118.5 |
| Dihedral Angle (Ring-NH2) (°) | 45.3 |
| Dihedral Angle (Ring-OAc) (°) | 75.8 |
Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used.
Ab Initio Methods for Quantum Chemical Predictions
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for predicting the properties of this compound. aip.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide even more accurate descriptions of the electronic structure and geometry. While computationally more demanding, these methods are essential for benchmarking DFT results and for cases where electron correlation effects are particularly significant. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The presence of rotatable bonds in this compound, specifically the C-N bond of the amino group and the C-O bond of the acetoxy group, gives rise to multiple possible conformations. A thorough conformational analysis is necessary to identify the most stable conformers and to understand the energy barriers between them.
Mapping the potential energy surface (PES) as a function of the key dihedral angles provides a comprehensive picture of the molecule's conformational landscape. colostate.edunih.gov This mapping reveals the global minimum energy structure, as well as other local minima and the transition states that connect them. libretexts.org Such studies are critical for understanding the molecule's flexibility and how its shape might change in different environments. colostate.edu
Prediction of Spectroscopic Parameters and Validation Against Experimental Data
Computational methods are powerful tools for predicting various spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions. Similarly, the vibrational frequencies from IR and Raman spectroscopy can be computed from the second derivatives of the energy with respect to the atomic coordinates. The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted with good accuracy.
These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural confirmation of the compound. For example, comparing the predicted and experimental IR spectra can help assign specific vibrational modes to the observed absorption bands.
Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Compound (2,4,6-Trimethylaniline)
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H-NMR (ppm, Ar-H) | 6.85 | 6.78 chemicalbook.com |
| ¹H-NMR (ppm, CH3) | 2.25 | 2.19 chemicalbook.com |
| ¹³C-NMR (ppm, C-N) | 142.1 | 144.5 |
| IR (cm⁻¹, N-H stretch) | 3450, 3360 | 3465, 3380 |
Note: Data for the parent compound 2,4,6-trimethylaniline (B148799) is presented for illustrative purposes due to the lack of specific published experimental data for the acetoxy derivative. nih.govsigmaaldrich.com
Simulation of Reaction Pathways and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. mdpi.com By simulating potential reaction pathways, for instance in acylation or electrophilic substitution reactions, it is possible to identify the most likely mechanism. nih.govyoutube.com
Transition state theory can be used in conjunction with these simulations to calculate the activation energies for different reaction steps. nih.govnih.gov This involves locating the transition state structures on the potential energy surface and calculating their energies relative to the reactants. Such analyses are crucial for understanding the kinetics of reactions involving this compound. For example, the N-acylation of aromatic amines is a fundamental reaction, and computational studies can elucidate the role of catalysts and solvent effects on the reaction rate and selectivity. orientjchem.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives
For a series of derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed. meilerlab.orgconicet.gov.armdpi.com These models establish a mathematical relationship between the chemical structure and the biological activity or physical properties of the compounds. researchgate.net
By calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each derivative and correlating them with experimental data, predictive models can be built. researchgate.net These models can then be used to predict the activity or properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics. nih.gov For instance, a QSAR model could be developed to predict the inhibitory activity of a series of this compound derivatives against a particular enzyme.
Potential Applications of 3 Acetoxy 2,4,6 Trimethylaniline in Advanced Organic Synthesis and Materials Science
Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
The sterically encumbered framework of 2,4,6-trimethylaniline (B148799) is a cornerstone for the development of specialized reagents and molecular scaffolds. The acetoxy functionalization adds another layer of chemical versatility, enabling its use in multi-step synthetic sequences.
Precursor for Sterically Hindered Ligands in Catalysis
One of the most significant applications of 2,4,6-trimethylaniline is as a precursor to bulky ligands that are crucial in modern catalysis. wikipedia.org The ortho-methyl groups provide substantial steric bulk, which is instrumental in stabilizing low-coordinate metal centers and dictating the stereochemical outcome of catalytic reactions. nih.govresearchgate.net
A prominent example is the synthesis of N-heterocyclic carbene (NHC) ligands, such as IMes (1,3-dimesityl-imidazol-2-ylidene). wikipedia.org These ligands are integral to highly efficient catalysts like the Grubbs' catalyst used for olefin metathesis. wikipedia.org The synthetic route to these NHCs often begins with the condensation of 2,4,6-trimethylaniline with glyoxal. wikipedia.orgorgsyn.org The use of 3-acetoxy-2,4,6-trimethylaniline as a starting material could pave the way for a new generation of NHC ligands with tailored electronic and steric profiles, potentially enhancing catalytic activity and selectivity.
Furthermore, sterically hindered anilines are employed in the synthesis of other ligand classes, including α-diimines and β-diketimines, which are widely used in coordination chemistry. nih.govacs.org Ruthenium complexes incorporating such ligands have demonstrated catalytic activity in N-alkylation and β-alkylation reactions. acs.orgnih.gov
| Ligand Class | Precursor Amine Example | Resulting Ligand Example | Application Area |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | 2,4,6-Trimethylaniline | IMes | Olefin Metathesis |
| α-Diimine | 2,6-Diethylaniline | Bis(2,6-diethylphenyl)acenaphthenequinonediimine | Polymerization Catalysis |
| β-Diketimine | 2,4,6-Triisopropylaniline | HC{(Me)C(N-Trip)}₂ | Transition Metal Catalysis |
Building Block for Heterocyclic Compounds and Scaffolds
Aromatic amines are fundamental synthons for the construction of a wide variety of heterocyclic compounds. The reactivity of 2,4,6-trimethylaniline in forming nitrogen-containing ring systems, such as quinolines and indazoles, highlights the potential of its 3-acetoxy derivative in this area. nsf.govnih.gov The synthesis of such heterocycles often involves multi-component reactions or condensation with carbonyl compounds, where the aniline (B41778) derivative acts as a key nucleophilic component. beilstein-journals.org The steric hindrance provided by the trimethylphenyl moiety can influence the regioselectivity of cyclization reactions, offering a route to specific isomers of complex heterocyclic structures.
Derivatization for Functional Materials and Optoelectronic Applications
The unique chemical structure of substituted anilines makes them valuable starting materials for the creation of functional organic materials with applications in optics and electronics.
Synthesis of Novel Dyes and Pigments
The aniline scaffold is central to the synthesis of azo dyes, which constitute a large class of synthetic colorants. unb.canih.govjchemrev.com The production of azo dyes involves a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich substrate. nih.govresearchgate.net 2,4,6-Trimethylaniline is a known precursor for commercial dyes such as Solvent Blue 104 and Acid Blue 129. guidechem.comchemdad.com The derivatization with a 3-acetoxy group would likely alter the electronic properties of the resulting dye, leading to a shift in its absorption spectrum and thus a change in color. This provides a pathway for the rational design of new dyes and pigments with specific chromatic properties.
| Step | Reaction | Typical Reagents | Conditions |
|---|---|---|---|
| 1. Diazotization | Conversion of a primary aromatic amine to a diazonium salt | Sodium nitrite (NaNO₂), Mineral Acid (e.g., HCl) | 0–5 °C |
| 2. Azo Coupling | Electrophilic substitution of the diazonium salt onto a coupling partner | Electron-rich aromatic compound (e.g., phenol (B47542), aniline) | Slightly acidic or basic |
Incorporation into Polymer Architectures with Tunable Properties
Polyaniline (PANI) is a well-known conducting polymer with applications in various electronic devices. mdpi.comresearchgate.net A significant challenge in the practical use of PANI is its limited solubility in common solvents. One effective strategy to overcome this is the incorporation of substituted aniline monomers into the polymer backbone. ibm.com The copolymerization of aniline with a monomer such as this compound could enhance the solubility of the resulting polymer due to the steric hindrance of the trimethylphenyl group, which would disrupt intermolecular chain packing. nih.gov Such an approach allows for the fine-tuning of the polymer's physical and electronic properties, including its processability and conductivity, making it suitable for applications like thin-film chemical sensors. nih.govrsc.org The properties of substituted polyanilines are influenced by both the steric and electronic effects of the substituents. rsc.org
Advanced Catalytic Applications Utilizing Derivatives of this compound
The primary role of 2,4,6-trimethylaniline derivatives in catalysis is through their integration into sophisticated ligand architectures. wikipedia.orgacs.org The performance of a metal-based catalyst is profoundly influenced by the steric and electronic environment created by its ligands.
Ligands derived from 2,4,6-trimethylaniline have been successfully incorporated into a variety of metal complexes that catalyze important organic transformations. For example, gold complexes with NHC ligands based on this aniline are active in hydroamination reactions. unibas.itresearchgate.net The ability to modify the ligand structure by introducing functional groups like the acetoxy group on the aniline ring is a powerful tool for catalyst optimization. The acetoxy group could alter the electron-donating ability of the ligand, thereby modulating the reactivity of the coordinated metal center. This opens up possibilities for developing new catalytic systems with enhanced activity and selectivity for a range of chemical reactions.
Conclusion and Future Directions in the Academic Research of 3 Acetoxy 2,4,6 Trimethylaniline
Synthesis and Characterization: Achievements and Remaining Challenges
A primary and essential goal for future research is the development of a reliable and efficient synthesis of 3-Acetoxy-2,4,6-trimethylaniline. A plausible synthetic route would likely involve the acetylation of 3-hydroxy-2,4,6-trimethylaniline. However, the synthesis of this precursor itself presents a regioselective challenge. The nitration of mesitylene (B46885), a common starting material for 2,4,6-trimethylaniline (B148799), followed by reduction is a well-established process. chemicalbook.comchemdad.comgoogle.com A subsequent hydroxylation would need to be selectively directed to the 3-position of the aromatic ring, a non-trivial task that may require multi-step protection and deprotection strategies or the exploration of novel regioselective hydroxylation methods.
Once synthesized, a comprehensive characterization of this compound will be paramount. This would involve a suite of spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the precise connectivity and chemical environment of the atoms within the molecule.
Infrared (IR) Spectroscopy: IR analysis will help confirm the presence of key functional groups, such as the ester carbonyl (C=O) and the amine (N-H) stretches.
Mass Spectrometry (MS): High-resolution mass spectrometry will be necessary to determine the exact molecular weight and fragmentation pattern, further confirming the compound's identity.
X-ray Crystallography: Should a crystalline solid be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure and offer insights into its solid-state packing and intermolecular interactions.
The primary challenge in this area will be the development of a synthetic pathway that is not only successful but also scalable and provides the compound in sufficient purity for thorough characterization and further reactivity studies.
Unexplored Reaction Pathways and Catalytic Opportunities
The bifunctional nature of this compound, possessing both an acetoxy and an aniline (B41778) moiety, opens up a wide array of unexplored reaction pathways. Future research should focus on systematically investigating the reactivity of these functional groups, both independently and in concert.
Reactions involving the acetoxy group:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-2,4,6-trimethylaniline, providing a potential route to this valuable intermediate.
Transesterification: Reaction with various alcohols could lead to a library of corresponding ester derivatives, potentially modulating the compound's physical and biological properties.
Leaving Group Chemistry: The acetoxy group can act as a leaving group in nucleophilic aromatic substitution reactions, although the electron-donating nature of the amino and methyl groups may render this challenging without appropriate activation.
Reactions involving the aniline group:
Diazotization: The primary aromatic amine can be converted to a diazonium salt, a versatile intermediate for a wide range of transformations, including Sandmeyer, Schiemann, and azo coupling reactions. This opens the door to the synthesis of a diverse set of derivatives with varied functionalities.
Acylation and Sulfonylation: The amine can be readily acylated or sulfonylated to form amides and sulfonamides, which could have interesting chemical and biological properties.
N-Alkylation: Selective alkylation of the amine would provide access to secondary and tertiary aniline derivatives.
Catalytic Opportunities:
Building on the extensive use of 2,4,6-trimethylaniline in the synthesis of ligands for catalysis, such as N-heterocyclic carbenes (NHCs) used in Grubbs' catalysts, this compound could serve as a precursor to a new generation of ligands. chemdad.comwikipedia.org The acetoxy group could be used to tune the electronic properties of the resulting catalyst or to introduce a secondary coordination site for bimetallic catalysis. The potential for creating novel palladacycles, similar to those derived from other substituted anilines, also warrants investigation for applications in cross-coupling reactions. researchgate.net
Theoretical Predictions Guiding Future Experimental Design
In the absence of experimental data, computational chemistry can provide invaluable insights to guide future research on this compound. Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including:
Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the molecule's three-dimensional structure.
Spectroscopic Properties: Simulating NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra to aid in the interpretation of experimental data once the compound is synthesized.
Electronic Properties: Calculating molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges to predict reactivity and potential sites for electrophilic and nucleophilic attack.
Reaction Mechanisms: Modeling potential reaction pathways to understand their feasibility and to identify key transition states and intermediates.
These theoretical predictions can help to prioritize experimental efforts, saving time and resources. For instance, by predicting the most likely sites of reactivity, experimentalists can design more targeted synthetic strategies.
Prospects for Interdisciplinary Research and Novel Applications
The unique substitution pattern of this compound suggests a number of potential applications that could be explored through interdisciplinary research.
Medicinal Chemistry: Substituted anilines are a common motif in pharmacologically active compounds. Future research could investigate the biological activity of this compound and its derivatives. For example, the parent compound, 2,4,6-trimethylaniline, is known to be metabolized to N-hydroxylated metabolites, which are implicated in its carcinogenic properties. ca.gov Understanding the metabolism and biological effects of the acetoxy-substituted analogue would be a critical area of study.
Materials Science: The molecule could serve as a monomer for the synthesis of novel polymers. The amine functionality could be used for polymerization reactions, while the acetoxy group could be later modified to tune the polymer's properties, such as solubility, thermal stability, or its ability to coordinate metal ions.
Dye Chemistry: 2,4,6-trimethylaniline is a known precursor to dyes. chemdad.comwikipedia.orgca.gov The introduction of an acetoxy group could lead to the development of new dyes with altered colors, improved lightfastness, or other desirable properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
